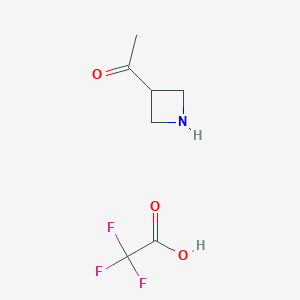

1-(azetidin-3-yl)ethan-1-one; trifluoroacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(azetidin-3-yl)ethanone;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.C2HF3O2/c1-4(7)5-2-6-3-5;3-2(4,5)1(6)7/h5-6H,2-3H2,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMDMFFDGCWHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CNC1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid chemical properties"

An In-depth Technical Guide to the Chemical Properties of 1-(azetidin-3-yl)ethan-1-one Trifluoroacetic Acid

Executive Summary

This technical guide provides a comprehensive analysis of 1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid (TFA salt), a valuable heterocyclic building block for drug discovery and development. The azetidine scaffold is a privileged motif in medicinal chemistry, known for imparting favorable physicochemical and pharmacokinetic properties such as enhanced metabolic stability, solubility, and conformational rigidity.[1][2] This document details the compound's core chemical properties, spectroscopic signature, synthetic considerations, and analytical methodologies. Furthermore, it offers expert insights into its application as a strategic tool in pharmaceutical research, alongside rigorous protocols for its safe handling, storage, and quality control. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in the design of next-generation therapeutics.

Introduction to the Azetidine Scaffold and Trifluoroacetate Salts

The Azetidine Moiety: A Privileged Scaffold in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital in modern drug discovery.[1] Their unique structural characteristics, including high ring strain and a pronounced three-dimensional, sp³-rich character, offer a distinct advantage over more traditional, flexible acyclic analogs.[1][3] These features can lead to improved pharmacological profiles by:

-

Enhancing Metabolic Stability: The constrained ring is less susceptible to metabolic degradation.[1]

-

Improving Solubility: The nitrogen atom acts as a hydrogen bond acceptor, often improving aqueous solubility.

-

Providing Structural Rigidity: A fixed conformation can enhance binding affinity to target proteins by reducing the entropic penalty of binding.[4]

The incorporation of azetidine motifs is a proven strategy in pharmaceutical development, as evidenced by their presence in several FDA-approved drugs, including the Janus kinase (JAK) inhibitor baricitinib and the calcium channel blocker azelnidipine.[1][4] These examples underscore the scaffold's ability to optimize both pharmacokinetic and pharmacodynamic properties.[1]

The Role of the Trifluoroacetate (TFA) Counter-ion

1-(azetidin-3-yl)ethan-1-one is commonly supplied as a trifluoroacetate (TFA) salt. This is a deliberate and strategic choice in chemical synthesis and handling. Trifluoroacetic acid is a strong organic acid, approximately 34,000 times stronger than acetic acid, due to the powerful electron-withdrawing effect of the trifluoromethyl group.[5][6] The formation of a TFA salt with a basic amine, such as the azetidine nitrogen, offers several key advantages:

-

Increased Stability: The salt form is often a stable, crystalline solid, which is easier to handle and purify than the corresponding freebase, which may be an oil or a volatile liquid.

-

Enhanced Solubility: TFA salts typically exhibit improved solubility in various solvents, which is beneficial for purification and formulation.[7]

-

Controlled Reactivity: The protonation of the azetidine nitrogen protects it from participating in undesired side reactions, ensuring it is available for deprotection and subsequent functionalization when intended.

The interaction involves a complete proton transfer from the carboxylic acid of TFA to the basic nitrogen of the azetidine ring, forming a distinct ionic pair.[8]

Physicochemical and Structural Properties

Chemical Structure and Nomenclature

The compound consists of an ionic bond between the protonated 1-(azetidin-3-yl)ethan-1-one cation and the trifluoroacetate anion.

-

Systematic Name: 1-(azetidin-3-yl)ethan-1-one; 2,2,2-trifluoroacetic acid

-

Synonym(s): 1-(azetidin-3-yl)ethan-1-one 2,2,2-trifluoroacetate

-

Cation Structure: An acetyl group (-COCH₃) is attached to the C3 position of the azetidine ring.

-

Anion Structure: Trifluoroacetate (CF₃COO⁻).

Below is a diagram illustrating the ionic interaction forming the salt.

Core Physicochemical Data

The fundamental properties of 1-(azetidin-3-yl)ethan-1-one TFA salt are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 1309208-83-0 | [9] |

| Molecular Formula | C₇H₁₀F₃NO₃ | [9] |

| Molecular Weight | 213.16 g/mol | |

| MDL Number | MFCD28246274 | [9] |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Room Temperature | |

| InChI Key | PJMDMFFDGCWHJN-UHFFFAOYSA-N |

Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of the material. The expected spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct signals for the azetidine ring protons, which are diastereotopic and will likely appear as complex multiplets. The acetyl methyl group will be a sharp singlet around 2.2-2.5 ppm. The N-H proton of the protonated azetidine will likely be a broad singlet, and its chemical shift may vary with solvent and concentration.

-

¹³C NMR: The carbon spectrum will show a signal for the ketone carbonyl at ~205-210 ppm. The azetidine ring carbons will appear in the aliphatic region (~40-60 ppm), and the acetyl methyl carbon will be around 30 ppm. The trifluoroacetate anion will exhibit two characteristic signals: a quartet for the trifluoromethyl carbon (~116 ppm) due to C-F coupling, and a signal for the carboxylate carbon (~160 ppm).

-

¹⁹F NMR: A single, sharp resonance is expected for the three equivalent fluorine atoms of the CF₃ group, typically around -76 ppm relative to CCl₃F.

Mass Spectrometry (MS)

Under positive ion electrospray ionization (ESI+), the primary species observed will be the cation (the free base form) with a calculated m/z corresponding to [C₅H₉NO + H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

Key vibrational bands are expected for:

-

N-H stretch: A broad absorption in the 3200-2800 cm⁻¹ region, characteristic of the ammonium salt.

-

C=O stretch (ketone): A strong, sharp band around 1710-1720 cm⁻¹.

-

COO⁻ stretch (carboxylate): Strong, characteristic asymmetric and symmetric stretching bands for the trifluoroacetate anion.

-

C-F stretch: Strong absorptions in the 1250-1050 cm⁻¹ region.

Chromatographic Methods

Purity assessment is typically performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[10] Due to the compound's polarity, a method employing a C18 column with a water/acetonitrile mobile phase containing an acidic modifier (such as formic acid or TFA itself) is appropriate. Gas chromatography (GC) can also be used for analyzing related azetidine compounds, often after derivatization.[11]

Synthesis and Reactivity

General Synthetic Strategies

While the specific proprietary synthesis of this compound is not detailed, the construction of functionalized azetidines is well-documented. Common strategies that are conceptually applicable include:

-

Intramolecular Cyclization: Methods such as the cyclization of γ-haloamines or the reductive cyclization of halogenated imines are established routes to the azetidine core.[12]

-

Functionalization of Pre-existing Rings: Starting with a commercially available azetidine derivative, such as 3-hydroxyazetidine or azetidine-3-carbonitrile, and performing subsequent chemical transformations to install the acetyl group.[3][10]

-

Strain-Release Methodologies: Utilizing highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) allows for regioselective ring-opening to generate 3-substituted azetidines.[2]

The diagram below illustrates a generalized workflow for the synthesis and purification of a substituted azetidine TFA salt.

Chemical Reactivity

The reactivity of 1-(azetidin-3-yl)ethan-1-one is dictated by its three main functional components:

-

Azetidine Nitrogen: In its TFA salt form, the nitrogen is protonated and non-nucleophilic. To engage it in reactions like N-alkylation or acylation, neutralization with a suitable base (e.g., triethylamine, NaHCO₃) is required to generate the free base.

-

Ketone Carbonyl Group: The carbonyl group is susceptible to standard ketone chemistry, such as reductive amination, Wittig reactions, or reduction to the corresponding alcohol. These reactions allow for extensive diversification at the C3 position.[13]

-

Azetidine Ring: The strained four-membered ring can undergo ring-opening reactions under certain harsh conditions (e.g., strong nucleophiles or catalytic hydrogenation), although it is generally stable under common synthetic transformations.[1][4]

Applications in Drug Discovery and Development

This molecule is not an active pharmaceutical ingredient itself but rather a strategic building block. Its value lies in its ability to be incorporated into larger, more complex molecules to fine-tune their properties.

-

Scaffold for Library Synthesis: It serves as an excellent starting point for creating diverse chemical libraries for high-throughput screening. The ketone and the secondary amine (after deprotection) provide two orthogonal handles for chemical modification.

-

Bioisosteric Replacement: The azetidine ring can be used as a bioisostere for other groups, such as piperidine or pyrrolidine rings, to modulate properties like cell permeability, metabolic stability, and target engagement.[1]

-

Introduction of 3D-Character: In an era where many drug candidates are overly flat ("flatland"), incorporating sp³-rich scaffolds like azetidine is a key strategy to improve physicochemical properties and explore new chemical space.[1]

Safety, Handling, and Storage

The primary hazards associated with this compound are derived from the trifluoroacetate moiety.[7] Trifluoroacetic acid is a strong, corrosive acid that can cause severe skin burns, eye damage, and respiratory tract irritation upon inhalation.[6][14][15] Although the salt form is less hazardous than the neat acid, appropriate precautions are mandatory.

Hazard Identification

-

GHS Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[15][16]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[16]

-

Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[16][17]

Storage and Stability

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[16]

-

The compound may be hygroscopic; protect from moisture.[16][18]

-

Store away from incompatible substances such as strong bases and oxidizing agents.[18]

Spill and Disposal Procedures

In case of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it into a suitable container for chemical waste disposal.[16] Ensure adequate ventilation. Do not allow the chemical to enter drains.[17] Disposal must be in accordance with local, state, and federal regulations.

Experimental Protocols

Protocol: Purity Assessment by RP-HPLC

This protocol provides a general method for assessing the purity of the title compound.

-

Sample Preparation: Prepare a stock solution of the compound in a 1:1 mixture of water:acetonitrile at a concentration of 1 mg/mL.

-

Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic Acid in Water

-

B: 0.1% Trifluoroacetic Acid in Acetonitrile

-

-

Gradient Elution:

-

Start at 5% B for 2 minutes.

-

Ramp to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B over 1 minute and re-equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at 210 nm, as the ketone provides a chromophore.[10]

-

Analysis: Integrate the peak area to determine the purity percentage.

Protocol: Neutralization to Yield the Free Base

This procedure is necessary before using the azetidine nitrogen in a nucleophilic reaction.

-

Dissolution: Dissolve 1.0 equivalent of the 1-(azetidin-3-yl)ethan-1-one TFA salt in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Basification: Add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and stir vigorously for 15-30 minutes. Alternatively, an organic base like triethylamine (1.1 equivalents) can be used in an anhydrous solvent.

-

Extraction: If using an aqueous base, separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the free base, which should be used immediately in the subsequent reaction step as it may be less stable than the salt form.

Conclusion

1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid is a highly valuable and versatile chemical entity for modern medicinal chemistry. Its azetidine core provides a unique combination of rigidity, metabolic stability, and three-dimensionality, which are highly sought-after attributes in drug design.[1][4] The trifluoroacetate salt form ensures stability, ease of handling, and controlled reactivity. A thorough understanding of its physicochemical properties, analytical profile, and safe handling procedures, as detailed in this guide, is crucial for its effective application. By leveraging this building block, researchers and drug development professionals can continue to explore novel chemical space and design innovative therapeutics with improved pharmacological properties.

References

- PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride.

- Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Trifluoroacetic Acid, Sodium Salt, 97%.

- PharmaBlock. (n.d.). Azetidines in Drug Discovery.

- Benchchem. (2025). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals.

- Benchchem. (2025). A Technical Guide to the Safe Handling of Gfp150 (tfa) and Other Novel Trifluoroacetate Compounds.

- Oreate AI Blog. (2026). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1).

- ECHEMI. (n.d.). Trifluoroacetic acid SDS, 76-05-1 Safety Data Sheets.

- Sigma-Aldrich. (n.d.). 1-(azetidin-3-yl)ethan-1-one; trifluoroacetic acid.

- Carl ROTH. (2025). Safety Data Sheet: Trifluoroacetic acid (TFA).

- PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.

- Benchchem. (n.d.). Triethylamine, trifluoroacetic acid | 454-49-9.

- Sciencemadness Wiki. (2024). Trifluoroacetic acid.

- ResearchGate. (2025). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum | Request PDF.

- American Elements. (n.d.). 1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid | CAS 1309208-83-0.

- Wikipedia. (n.d.). Trifluoroacetic acid.

- University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.

- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.

- ChemicalBook. (2026). Trifluoroacetic acid | 76-05-1.

- PubMed. (n.d.). A one-pot preparation of 1,3-disubstituted azetidines.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Trifluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 6. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. americanelements.com [americanelements.com]

- 10. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 13. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]

- 14. Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1) - Oreate AI Blog [oreateai.com]

- 15. carlroth.com [carlroth.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. echemi.com [echemi.com]

- 18. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]

Synthesis of the Versatile 1-(azetidin-3-yl)ethan-1-one Building Block: An In-depth Technical Guide

Abstract

The 1-(azetidin-3-yl)ethan-1-one scaffold is a highly sought-after building block in modern medicinal chemistry, prized for its ability to introduce a compact, conformationally constrained, and polar motif into drug candidates. This guide provides a comprehensive technical overview of the primary synthetic strategies for accessing this valuable intermediate. We will delve into two principal retrosynthetic disconnections originating from commercially available N-Boc-azetidin-3-one and N-Boc-azetidine-3-carboxylic acid. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the methodologies are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for the efficient synthesis of this key structural component.

Introduction: The Strategic Importance of the Azetidine Motif

The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention in drug discovery as a bioisosteric replacement for larger, more lipophilic rings such as piperidine and pyrrolidine. Its inherent ring strain and compact nature can lead to improved physicochemical properties, including enhanced aqueous solubility, reduced metabolic liability, and novel intellectual property positioning. The incorporation of a 3-acetyl substituent provides a key handle for further chemical elaboration, making 1-(azetidin-3-yl)ethan-1-one a versatile synthon for the construction of complex molecular architectures with potential therapeutic applications.

Synthetic Strategies and Mechanistic Considerations

The synthesis of 1-(azetidin-3-yl)ethan-1-one is most effectively approached from readily available, N-protected azetidine precursors. The tert-butoxycarbonyl (Boc) protecting group is favored due to its stability under a range of reaction conditions and its facile removal under acidic conditions. This guide will focus on two robust and field-proven synthetic pathways.

Pathway A: From N-Boc-azetidine-3-carboxylic acid via Weinreb Amide

This strategy is arguably the most reliable and high-yielding approach. It leverages the exceptional stability of the Weinreb amide intermediate to prevent over-addition of the organometallic reagent, a common challenge in ketone synthesis.[1]

Logical Framework for Pathway A

Caption: Synthetic workflow from N-Boc-azetidine-3-carboxylic acid.

The initial step involves the conversion of the carboxylic acid to the corresponding N-methoxy-N-methylamide, commonly known as a Weinreb amide. This can be achieved using standard peptide coupling reagents or by conversion to the acid chloride followed by reaction with N,O-dimethylhydroxylamine hydrochloride.[2][3] The resulting Weinreb amide then undergoes a highly selective reaction with a methyl Grignard reagent (methylmagnesium bromide) to afford the desired N-Boc-protected ketone.[4] The chelation of the magnesium ion by both the methoxy and carbonyl oxygens of the tetrahedral intermediate prevents its collapse and subsequent over-addition.[1] The final step is the removal of the Boc protecting group under acidic conditions, typically using hydrochloric acid in an organic solvent like dioxane or methanol, to yield the target compound as its hydrochloride salt, which enhances its stability and ease of handling.[5]

Pathway B: From N-Boc-azetidin-3-one via Functional Group Interconversion

An alternative strategy commences with the commercially available N-Boc-azetidin-3-one.[6] This pathway involves the introduction of a two-carbon unit at the 3-position, which is then converted to the acetyl group. A common and effective method is the Horner-Wadsworth-Emmons (HWE) reaction to introduce an α,β-unsaturated ester, which can then be further manipulated.

Logical Framework for Pathway B

Caption: Synthetic workflow from N-Boc-azetidin-3-one.

In this pathway, N-Boc-azetidin-3-one is first reacted with a phosphonate ylide, such as diethyl (cyanomethyl)phosphonate, in a Horner-Wadsworth-Emmons reaction to generate an α,β-unsaturated nitrile.[7][8] This intermediate provides a versatile handle for further transformations. While not explicitly detailed for the synthesis of the target ketone in the searched literature, a plausible subsequent transformation would involve the addition of a nucleophile across the double bond, followed by hydrolysis and decarboxylation to unveil the acetyl group. A more direct, albeit less commonly documented, approach could involve the direct addition of a methyl organometallic reagent to an activated derivative of an intermediate ester.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway A (Weinreb Amide) | Pathway B (from Ketone) |

| Starting Material | N-Boc-azetidine-3-carboxylic acid | N-Boc-azetidin-3-one |

| Key Transformation | Weinreb amide formation and Grignard reaction | Horner-Wadsworth-Emmons and subsequent functional group manipulation |

| Advantages | High yields, excellent control over ketone formation, well-established methodology. | Utilizes a readily available starting material. |

| Challenges | Requires synthesis of the Weinreb amide intermediate. | Potentially more steps and less direct, may require optimization of subsequent transformations. |

| Overall Efficiency | Generally considered more robust and efficient for ketone synthesis. | Can be effective, but may be lower yielding or require more development. |

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous systems and represent a practical guide for the synthesis of 1-(azetidin-3-yl)ethan-1-one.

Protocol for Pathway A: Weinreb Amide Route

Step 1: Synthesis of tert-Butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate (Weinreb Amide)

-

Materials:

-

N-Boc-azetidine-3-carboxylic acid (1.0 eq)

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq)

-

Hydroxybenzotriazole (HOBt) (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Dichloromethane (DCM) (10 vol)

-

-

Procedure:

-

To a stirred solution of N-Boc-azetidine-3-carboxylic acid, N,O-dimethylhydroxylamine hydrochloride, and HOBt in DCM at 0 °C, add DIPEA.

-

Add EDC·HCl portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS until completion.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Weinreb amide.[9] Purification can be achieved by column chromatography if necessary.

-

Step 2: Synthesis of tert-Butyl 3-acetylazetidine-1-carboxylate

-

Materials:

-

tert-Butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate (1.0 eq)

-

Methylmagnesium bromide (3.0 M in THF) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF) (10 vol)

-

-

Procedure:

-

Dissolve the Weinreb amide in anhydrous THF and cool the solution to -10 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add the methylmagnesium bromide solution via a dropping funnel, maintaining the internal temperature below 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.[9]

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield tert-butyl 3-acetylazetidine-1-carboxylate.

-

Step 3: Synthesis of 1-(Azetidin-3-yl)ethan-1-one Hydrochloride

-

Materials:

-

tert-Butyl 3-acetylazetidine-1-carboxylate (1.0 eq)

-

4 M HCl in 1,4-Dioxane (10 vol)

-

-

Procedure:

-

Dissolve tert-butyl 3-acetylazetidine-1-carboxylate in 4 M HCl in 1,4-dioxane at room temperature.

-

Stir the solution for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, the product will precipitate as the hydrochloride salt.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 1-(azetidin-3-yl)ethan-1-one hydrochloride as a white solid.[10]

-

Conclusion

The synthesis of 1-(azetidin-3-yl)ethan-1-one is a critical process for accessing a versatile building block in drug discovery. This guide has outlined two primary synthetic strategies, with a detailed focus on the robust and reliable Weinreb amide pathway. By understanding the underlying chemical principles and following the detailed protocols, researchers can confidently and efficiently synthesize this important intermediate for their drug development programs. The choice of synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team.

References

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). Scientific Reports, 9(1), 15694. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules, 28(3), 1083. [Link]

- 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. (n.d.). ChemicalBook. Retrieved from a relevant chemical supplier's website.

- What are the synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxylate? (n.d.). X-MOL.

- How do you prepare a Weinreb amide? (n.d.). TutorChase.

- The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

-

Weinreb ketone synthesis. (n.d.). Wikipedia. Retrieved from [Link]

- WO2000063168A1 - Synthesis of azetidine derivatives. (2000).

- Grignard Reagents. (n.d.). Purdue University Department of Chemistry. Retrieved from a university chemistry resource page.

- CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. (2017).

- Application Notes and Protocols for the Scale-up Synthesis of (S)-3-Acetyl-1-Boc-pyrrolidine. (n.d.). BenchChem.

- GRIGNARD REAGENTS. (n.d.). University of Calgary. Retrieved from a university chemistry resource page.

- 1-Boc-3-azetidinone | 398489-26-4. (n.d.). ChemicalBook.

-

An efficient conversion of carboxylic acids into Weinreb amides. (2002). ARKIVOC, 2002(11), 39-44. [Link]

- Azetidinone: Different methods of synthesis and its biological profile. (2011). Der Pharma Chemica, 3(3), 306-316.

- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. (2013).

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. tutorchase.com [tutorchase.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Grignard Reagents [chemed.chem.purdue.edu]

- 5. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-(azetidin-3-yl)ethan-1-one Trifluoroacetic Acid (CAS Number 1309208-83-0)

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological and pharmacokinetic properties is relentless. Small, strained heterocyclic scaffolds have emerged as powerful tools in this endeavor, and among them, the azetidine ring has garnered significant attention.[1][2] This four-membered nitrogen-containing heterocycle offers a unique combination of structural rigidity, three-dimensionality, and metabolic stability, making it an attractive bioisostere for larger, more flexible rings like piperidine or piperazine.[2] The inherent ring strain of azetidines, while ensuring their stability under physiological conditions, also provides unique synthetic handles for further functionalization.[3]

This guide provides a comprehensive technical overview of 1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid (CAS No. 1309208-83-0) , a versatile building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will delve into its chemical and physical properties, provide a detailed, field-proven (though representative) synthetic protocol, outline a robust analytical characterization workflow, and discuss the critical implications of its trifluoroacetate salt form in a drug discovery context.

Chemical Identity and Physicochemical Properties

1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid is the salt form of the parent compound, 1-(azetidin-3-yl)ethan-1-one. The trifluoroacetic acid (TFA) counterion is introduced during the final purification stages, typically via reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

| Property | Value | Source |

| CAS Number | 1309208-83-0 | [5][6] |

| Molecular Formula | C₇H₁₀F₃NO₃ | [5][6] |

| Molecular Weight | 213.16 g/mol | [6] |

| IUPAC Name | 1-(azetidin-3-yl)ethanone; 2,2,2-trifluoroacetic acid | [6] |

| MDL Number | MFCD28246274 | [5][6] |

| PubChem CID | 86672986 | [5][6] |

| Physical Form | Typically a solid or oil | General Knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | [1] |

The Trifluoroacetate Salt Form: Practical Implications in a Research Setting

The presence of a trifluoroacetate (TFA) counterion is a common feature of many research chemicals, particularly peptides and other molecules purified by HPLC.[3][4] While often a consequence of the purification process rather than a deliberate salt selection, the TFA salt form has several implications that researchers must consider:

-

Enhanced Solubility: The salt form generally improves the solubility of the parent amine in polar solvents, which is advantageous for preparing stock solutions for biological assays.

-

Accurate Weighing: The non-volatile nature of the salt allows for more accurate weighing compared to a potentially volatile free-base oil.

-

Potential for Biological Interference: Trifluoroacetic acid itself can be biologically active or interfere with certain cellular assays. It is crucial to consider the final concentration of TFA in an experiment and run appropriate vehicle controls.[5]

-

Hygroscopicity: TFA salts can be hygroscopic, meaning they may absorb moisture from the air. This can affect the accuracy of weighing and the long-term stability of the compound. It is recommended to store the compound in a desiccator.

-

Considerations for in vivo Studies: For later-stage drug development and in vivo studies, a TFA salt is often exchanged for a more pharmaceutically acceptable salt, such as hydrochloride or acetate, due to potential toxicity concerns associated with long-term exposure to TFA.[7]

The following diagram illustrates the simple acid-base reaction that leads to the formation of the TFA salt.

Caption: Acid-base reaction yielding the title compound.

Synthesis and Purification: A Representative Protocol

Overall Synthetic Strategy

The synthesis commences with a commercially available, N-protected azetidin-3-one. A Grignard reaction is employed to install the acetyl group, followed by deprotection of the nitrogen to yield the free base, which is then purified as its TFA salt.

Caption: A plausible multi-step synthesis route.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate

-

To a solution of 1-Boc-azetidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of tert-butyl 3-acetylazetidine-1-carboxylate (Barton-McCombie Deoxygenation)

-

Dissolve the crude tertiary alcohol from Step 1 (1.0 eq) in anhydrous THF.

-

Cool to 0 °C and add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise.

-

Stir for 30 minutes, then add carbon disulfide (1.5 eq) dropwise.

-

After 30 minutes, add methyl iodide (1.5 eq) and allow the reaction to warm to room temperature and stir for 2 hours.

-

Concentrate the reaction mixture in vacuo.

-

Dissolve the crude xanthate ester in toluene. Add tributyltin hydride (1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the mixture to 80 °C and stir for 4 hours.

-

Cool to room temperature and concentrate. Purify by flash column chromatography on silica gel to afford the deoxygenated product.

Step 3: Boc Deprotection to Yield 1-(azetidin-3-yl)ethan-1-one (Free Base)

-

Dissolve the product from Step 2 (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (10 eq) and stir at room temperature for 2 hours.

-

Monitor deprotection by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM (2x) to remove excess TFA. The crude product is obtained as the TFA salt.

Step 4: Purification by Reverse-Phase HPLC

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or water/acetonitrile).

-

Purify by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Combine the fractions containing the pure product and lyophilize to obtain 1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid as a pure solid.

Analytical Characterization: A Validated Framework

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra for this exact compound are not publicly available, we can predict the expected analytical data based on its structure and the principles of spectroscopic analysis.

Caption: A standard workflow for analytical validation.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

-

δ 9.0-10.0 (br s, 2H): These protons correspond to the azetidinium (N-H) protons. The broadness and downfield shift are due to the acidic nature of these protons in the TFA salt form.

-

δ 4.0-4.3 (m, 4H): These are the methylene protons on the azetidine ring (CH₂-N-CH₂). They are expected to be complex multiplets due to coupling with each other and with the C3 proton.

-

δ 3.6-3.8 (m, 1H): This multiplet corresponds to the proton at the 3-position of the azetidine ring (CH-C=O).

-

δ 2.15 (s, 3H): This singlet represents the three equivalent protons of the acetyl methyl group (CH₃).

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

-

δ 207.0: Carbonyl carbon of the ketone.[9]

-

δ 158.0 (q, JCF ≈ 35 Hz): Carbonyl carbon of the TFA counterion. The quartet splitting is due to coupling with the three fluorine atoms.

-

δ 116.5 (q, JCF ≈ 290 Hz): Trifluoromethyl carbon of the TFA counterion.

-

δ 48.0: Methylene carbons of the azetidine ring.

-

δ 35.0: Methine carbon at the 3-position of the azetidine ring.

-

δ 27.0: Methyl carbon of the acetyl group.

Mass Spectrometry (ESI+)

-

Expected [M+H]⁺: The mass spectrum should show a prominent ion corresponding to the protonated free base, 1-(azetidin-3-yl)ethan-1-one. The expected m/z would be 100.07 (C₅H₁₀NO⁺).

-

Fragmentation: Key fragmentation patterns would likely involve the loss of the acetyl group or cleavage of the azetidine ring.[10]

Infrared (IR) Spectroscopy

-

~3300-2700 cm⁻¹ (broad): N-H stretching of the azetidinium salt.

-

~1715 cm⁻¹ (strong, sharp): C=O stretching of the ketone.[9][11]

-

~1670 cm⁻¹ (strong, sharp): Asymmetric C=O stretching of the trifluoroacetate counterion.

-

~1200 cm⁻¹ and ~1130 cm⁻¹ (very strong): C-F stretching vibrations of the trifluoroacetate group.

Applications in Drug Discovery and Development

1-(azetidin-3-yl)ethan-1-one, as a functionalized azetidine, is a valuable building block for creating a diverse range of molecules for screening in drug discovery programs. The ketone functionality serves as a versatile handle for various chemical transformations:

-

Reductive Amination: The ketone can be converted to an amine, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

-

Wittig-type Reactions: The carbonyl can be transformed into a double bond, providing a scaffold for further elaboration.

-

Aldol and Related Condensations: The α-protons to the ketone can be deprotonated to form an enolate, enabling C-C bond formation.

The incorporation of the 3-acetylazetidine motif can impart desirable properties to a lead molecule, such as improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to larger, more lipophilic analogues.[1][2]

Conclusion

1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid is a valuable and versatile chemical building block for medicinal chemistry and drug discovery. Its compact, rigid azetidine core offers significant advantages in the design of novel therapeutics. Understanding its synthesis, the implications of its TFA salt form, and the methods for its thorough characterization are crucial for its effective use in a research and development setting. This guide provides a robust framework for scientists to confidently handle, analyze, and strategically implement this compound in their synthetic and drug discovery endeavors.

References

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

-

American Elements. (n.d.). 1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid. Retrieved from [Link]

-

Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Kaur, M., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

AmbioPharm. (n.d.). Which salt form should I choose for my peptide?. Retrieved from [Link]

-

Ozone Secretariat. (n.d.). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. Retrieved from [Link]

-

Thomson, A. M., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Journal of Controlled Release. [Link]

-

Singh, R., et al. (2019). Synthesis and biological study of Azetidinone derivatives. Journal of Drug Delivery and Therapeutics. [Link]

-

Royal Society of Chemistry. (2015). Physicochemical properties of [Cnmim][TFA] (n = 2, 3, 4, 5, 6) ionic liquids. Retrieved from [Link]

-

Omizzur. (n.d.). TFA Removal From Peptides. Retrieved from [Link]

-

Quora. (2021). How to remove trifluoroacetate (TFA salt) from 36 amino acids peptides and replace it with saline. Retrieved from [Link]

-

Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. [Link]

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Mešková, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

Morreel, K., et al. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. [Link]

-

Pálinkás, G., et al. (1997). Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone. Journal of Mass Spectrometry. [Link]

-

Scribd. (n.d.). IR Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. web.pdx.edu [web.pdx.edu]

- 2. rsc.org [rsc.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. 1309208-83-0|1-(azetidin-3-yl)ethan-1-one; trifluoroacetic acid|BLD Pharm [bldpharm.com]

- 6. americanelements.com [americanelements.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

A Technical Guide to the Spectroscopic Characterization of 1-(azetidin-3-yl)ethan-1-one Trifluoroacetic Acid Salt

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data expected for 1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid (TFA) salt (CAS: 1309208-83-0).[1] As a key building block in contemporary drug discovery, possessing a robust and well-understood analytical profile for this compound is critical for researchers, synthetic chemists, and quality control specialists. This document moves beyond a simple data repository to offer an in-depth interpretation of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, grounded in fundamental principles and supported by literature precedents for related azetidine and ketone structures. We will explore the causal relationships between the molecular structure, including the effects of protonation by TFA, and the resulting spectroscopic signatures. Detailed, field-tested protocols for data acquisition are provided to ensure reproducibility and self-validation of results.

Introduction: The Structural and Analytical Imperative

1-(azetidin-3-yl)ethan-1-one is a versatile heterocyclic ketone. The four-membered azetidine ring is a sought-after motif in medicinal chemistry, valued for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability.[2] The compound is frequently supplied and handled as its trifluoroacetic acid (TFA) salt to enhance stability and simplify purification.

The formation of the TFA salt introduces specific changes to the molecule's electronic environment, primarily the protonation of the azetidine nitrogen. This creates a secondary azetidinium cation, which profoundly influences the spectroscopic data. A thorough understanding of these effects is not merely academic; it is essential for unambiguous structural confirmation, purity assessment, and reaction monitoring. This guide provides the foundational data and interpretive logic required for these tasks.

Molecular Structure and Spectroscopic Overview

The compound consists of two ionic components: the 1-(azetidin-3-yl)ethan-1-one cation and the trifluoroacetate anion. The positive charge on the azetidine nitrogen induces a significant downfield shift in the NMR signals of adjacent protons and carbons, a key diagnostic feature.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy is the primary tool for confirming the identity and purity of the title compound. The protonation at the nitrogen atom deshields the ring protons, shifting them to a lower field compared to the neutral free base.

Expected ¹H NMR Spectral Data

The spectrum is anticipated to show distinct signals for the acetyl methyl group, the azetidinium ring protons, and the ammonium protons. The protons on the four-membered ring form a complex spin system, but key correlations can be predicted.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Expert Insights |

| CH₃ (acetyl) | ~2.3 | Singlet (s) | N/A | This is a typical chemical shift for a methyl ketone. The signal is a sharp singlet as there are no adjacent protons. |

| CH (azetidine C3) | ~3.8 - 4.2 | Multiplet (m) | - | This methine proton is coupled to the four adjacent methylene protons, resulting in a complex multiplet. Its position is downfield due to the adjacent ketone. |

| CH₂ (azetidine C2/C4) | ~4.2 - 4.6 | Multiplet (m) | - | These methylene protons are significantly deshielded by the adjacent positively charged nitrogen. They are diastereotopic and will show complex splitting patterns from both geminal and vicinal coupling.[3] |

| N⁺H₂ | ~9.0 - 10.0 | Broad Singlet (br s) | N/A | The ammonium protons are acidic and often exchange with residual water in the solvent, leading to a broad signal. The chemical shift is highly dependent on solvent and concentration. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the 1-(azetidin-3-yl)ethan-1-one TFA salt and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of the N-H protons.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[4] Standard acquisition parameters are generally sufficient.

-

Acquisition: Acquire a 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the spectrum using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

Validation: For unambiguous assignment, a 2D ¹H-¹H COSY experiment is recommended to confirm the coupling between the C3-H and the C2/C4-H₂ protons.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, making it a powerful tool for structural verification.

Expected ¹³C NMR Spectral Data

The carbonyl carbon of the ketone and the carbons of the trifluoroacetate anion are particularly diagnostic.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (¹⁹F coupled) | Rationale & Expert Insights |

| Cation Carbons | |||

| CH₃ (acetyl) | ~30 | Singlet | A standard chemical shift for a methyl group attached to a carbonyl. |

| CH (azetidine C3) | ~35 - 40 | Singlet | The methine carbon is shifted downfield relative to an alkane due to the attached ketone. |

| CH₂ (azetidine C2/C4) | ~50 - 55 | Singlet | These carbons are significantly deshielded by the adjacent positively charged nitrogen, a hallmark of amine salt formation.[5] |

| C=O (ketone) | ~205 - 210 | Singlet | The ketone carbonyl carbon resonates in a characteristic downfield region.[6] |

| Anion Carbons | |||

| CF₃ (TFA) | ~116 | Quartet (q) | This signal is split into a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). This is a definitive signature for the TFA counterion. |

| C=O (TFA) | ~158 | Singlet or Quartet (q) | The carboxylate carbon of TFA. It may show a smaller two-bond coupling to the fluorine atoms (²JCF). |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a spectrometer equipped with a broadband probe.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required compared to ¹H NMR (e.g., 1024 or more).

-

Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. For an ionic compound like a TFA salt, electrospray ionization (ESI) is the method of choice.

Expected Mass Spectrum (ESI+)

In positive ion mode ESI, the TFA salt will dissociate in solution. The mass spectrometer will detect the protonated form of the free base, 1-(azetidin-3-yl)ethan-1-one.

| Ion | Formula | Expected m/z (monoisotopic) | Notes |

| [M+H]⁺ | [C₅H₁₀NO]⁺ | 100.0757 | This is the molecular ion of the free base. Its accurate mass is a critical piece of identifying information. |

| [M-CH₃CO+H]⁺ | [C₂H₆N]⁺ | 44.0495 | A potential fragment resulting from the loss of the acetyl group (a common fragmentation pathway for ketones). |

Note: "M" refers to the neutral free base, C₅H₉NO.

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings: Operate the mass spectrometer in positive ion mode (ESI+). Optimize source parameters (e.g., capillary voltage, cone voltage) to achieve a stable signal.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 Da). For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR analyzer to obtain an accurate mass measurement to four decimal places.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands

The IR spectrum will be a composite of the absorptions from the azetidinium cation and the trifluoroacetate anion.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale & Expert Insights |

| 3300 - 2700 | N⁺-H stretch | Broad, Strong | The stretching vibration of the secondary ammonium group in the azetidinium ring is a key feature of the salt form. |

| ~1715 | C=O stretch (ketone) | Strong | This is a characteristic absorption for a simple aliphatic ketone.[8] |

| ~1680 | C=O stretch (asymmetric, TFA) | Very Strong | The carboxylate of the TFA anion gives a very strong, characteristic absorption band. |

| ~1200 & ~1130 | C-F stretch (TFA) | Very Strong | The C-F bonds of the trifluoromethyl group result in extremely strong and easily identifiable absorption bands.[9] |

Experimental Protocol: ATR-FTIR Acquisition

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.

-

Acquisition: Apply pressure to the sample using the ATR anvil and collect the spectrum. Typically, 16-32 scans are sufficient.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber can be analyzed directly.

Integrated Analytical Workflow

A robust characterization relies on the synergistic use of multiple analytical techniques. No single method provides a complete picture; instead, the data from each technique should be correlated to build a definitive structural assignment.

Conclusion

The spectroscopic characterization of 1-(azetidin-3-yl)ethan-1-one TFA salt is straightforward when a systematic, multi-technique approach is employed. The key diagnostic features are the downfield-shifted azetidinium signals in the NMR spectra, the detection of the free base's molecular ion ([M+H]⁺ at m/z 100.0757) by ESI-MS, and the prominent N⁺-H, ketone C=O, and TFA-related stretches in the IR spectrum. By following the protocols and interpretive guidelines presented in this document, researchers can confidently verify the structure and purity of this important chemical entity, ensuring the integrity of their downstream applications.

References

-

American Elements. (n.d.). 1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid. Retrieved January 19, 2026, from [Link]

-

Tóth, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1084. Available from: [Link]

-

Semantic Scholar. (n.d.). Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Using Benzimidazole Moiety. Retrieved January 19, 2026, from [Link]

-

Klapproth, H., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. Organic Letters, 22(21), 8562–8566. Available from: [Link]

-

NIST. (n.d.). Ethanone, 1-(1H-indol-3-yl)-. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′). Retrieved January 19, 2026, from [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Ethanone, 1-(1H-indol-3-yl)- [webbook.nist.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Azetidine-Containing Compounds

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a position of synthetic curiosity to a privileged scaffold in contemporary medicinal chemistry.[1] Its inherent ring strain, conformational rigidity, and sp³-rich character confer unique physicochemical and pharmacokinetic properties, making it an increasingly attractive component in the design of novel therapeutics.[2][3] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by azetidine-containing compounds. We will delve into their mechanisms of action across various therapeutic areas, present quantitative data on their efficacy, and provide detailed experimental protocols for their biological evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this versatile chemical scaffold.

The Physicochemical Advantage of the Azetidine Ring

The utility of the azetidine motif in drug design stems from its distinct structural features that positively influence a molecule's pharmacological profile.[4] The strained four-membered ring imparts a level of conformational constraint that can pre-organize substituents for optimal interaction with a biological target, potentially increasing binding affinity and selectivity.[5] This rigidity contrasts with more flexible acyclic and larger heterocyclic counterparts.

Furthermore, the incorporation of an azetidine ring can enhance key pharmacokinetic properties. It can serve as a bioisosteric replacement for larger saturated amines like piperidines and pyrrolidines, often leading to reduced lipophilicity and improved aqueous solubility.[3] This modulation of physicochemical parameters is crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, particularly for central nervous system (CNS) agents where blood-brain barrier penetration is a critical factor.[5]

Anticancer Activity: Targeting Key Signaling Pathways

Azetidine-containing compounds have demonstrated significant promise as anticancer agents by targeting fundamental cellular processes involved in tumor growth and survival.

Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a critical regulator of cell proliferation, differentiation, and survival.[5] Its aberrant activation is a hallmark of many cancers. Azetidine-containing molecules have been successfully developed as potent inhibitors of this pathway.

Mechanism of Action: Azetidine-based inhibitors can act on different components of the JAK-STAT pathway. Some, like the FDA-approved drug Baricitinib, function as JAK inhibitors, preventing the phosphorylation and subsequent activation of STAT proteins.[2] Others are designed to directly target STAT proteins, preventing their dimerization and translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell survival and proliferation.[6]

Diagram of the JAK-STAT Signaling Pathway and Inhibition by Azetidine-Based Compounds

Caption: The JAK-STAT signaling cascade and points of inhibition by azetidine-containing drugs.

Quantitative Data on Anticancer Activity

The efficacy of azetidine-based anticancer agents is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |

| H182 | STAT3 | MDA-MB-468 (Breast) | 0.66 | [7] |

| H172 (9f) | STAT3 | MDA-MB-468 (Breast) | 0.98 | [7] |

| H120 (8e) | STAT3 | MDA-MB-468 (Breast) | 1.75 | [7] |

| Compound 1a | Tubulin | A549 (Lung) | 0.0022 | [8] |

| Compound 1a | Tubulin | HCT116 (Colon) | 0.0021 | [8] |

| Compound 9 | Tubulin | MCF-7 (Breast) | 34.27 | [9] |

| Compound 21 | Tubulin | MCF-7 (Breast) | 28.86 | [9] |

| Compound 9 (Antimicrobial) | N/A | HeLa (Cervical) | 58.86 | [10] |

Antibacterial Activity: A New Generation of Quinolones and Beyond

Azetidine derivatives have been extensively explored for their antibacterial properties, with some demonstrating potent activity against both Gram-positive and Gram-negative bacteria.[11]

Azetidinylquinolones: Enhancing the Spectrum of Activity

A significant advancement in this area is the development of 7-azetidinylquinolones.[12] These compounds often exhibit superior antibacterial activity compared to their piperazine or aminopyrrolidine-containing counterparts.[13]

Structure-Activity Relationship (SAR): The antibacterial potency of azetidinylquinolones is influenced by substituents on both the azetidine ring and the quinolone core. For instance, the stereochemistry of the azetidine moiety can be critical for in vitro activity and in vivo efficacy.[14] Electron-withdrawing groups on other parts of the molecule have also been shown to enhance activity.[15]

Quantitative Data on Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key metric for assessing the in vitro efficacy of antibacterial compounds.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Azetidinylquinolones | Staphylococcus aureus | 0.015-1 | [12] |

| Azetidinylquinolones | Escherichia coli | 0.015-0.5 | [12] |

| Thiazole-conjugated 2-azetidinones | Staphylococcus aureus | 6.25-50 | [10] |

| Thiazole-conjugated 2-azetidinones | Escherichia coli | 12.5-100 | [10] |

| Azetidin-2-one Sulphonyl Derivatives | Staphylococcus aureus | 31.25-125 | [16] |

| Azetidin-2-one Sulphonyl Derivatives | Escherichia coli | 62.5-250 | [16] |

| Azetidine Lincosamides | Streptococcus pneumoniae | 0.06-4 | [17] |

Antiviral and CNS-Modulating Activities

The versatility of the azetidine scaffold extends to the development of antiviral and central nervous system (CNS) active agents.

Antiviral Applications

Azetidine-containing compounds have shown promise in combating various viral infections. For example, azetidine-containing dipeptides have been identified as non-covalent inhibitors of human cytomegalovirus (HCMV) replication.[15] The conformational restriction imposed by the azetidine ring appears to be crucial for their antiviral activity.[15] Additionally, 6-azacytidine has demonstrated a broad spectrum of antiviral activity, inhibiting the synthesis of viral DNA and proteins.[18]

Modulation of Central Nervous System Targets

The favorable physicochemical properties of azetidines make them well-suited for targeting the CNS.[5] Azetidine derivatives have been developed as modulators of various CNS receptors and transporters, including:

-

Nicotinic Acetylcholine Receptors (nAChRs): Arylazetidines have been identified as ligands for nAChRs, suggesting their potential in treating neurological disorders like Parkinson's disease and Tourette's syndrome.[2]

-

G-Protein Coupled Receptors (GPCRs): Azetidine-based compounds have been developed as potent antagonists for GPCRs such as the free fatty acid receptor 2 (FFA2), a target for inflammatory diseases.[19]

-

Monoamine Transporters: Arylazetidine derivatives can interact with dopamine, norepinephrine, and serotonin transporters, indicating their potential for modulating monoaminergic neurotransmission.[2]

-

NMDA Receptors: Stereoisomers of azetidine-2,3-dicarboxylic acid have shown activity as agonists at NMDA receptors, which are involved in excitatory neurotransmission.[20]

Neuroprotective Effects: Certain azetidine derivatives have demonstrated neuroprotective effects in models of brain ischemia/reperfusion injury by inhibiting apoptosis, modulating inflammation, and reducing oxidative stress.[3][14]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of azetidine-containing compounds.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an azetidine-containing compound against a specific bacterium.

Workflow for Broth Microdilution Assay

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the azetidine compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

-

-

Inoculation of the Microtiter Plate:

-

Dilute the bacterial inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the azetidine compound that completely inhibits visible bacterial growth.[21]

-

Protocol for STAT3 Inhibition Assay (Western Blotting)

This protocol assesses the ability of an azetidine-containing compound to inhibit the phosphorylation of STAT3 in cancer cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture a cancer cell line known to have constitutively active STAT3 (e.g., MDA-MB-468) in appropriate media.

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the azetidine compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated STAT3 (p-STAT3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of p-STAT3.

-

Protocol for GPCR Antagonist Evaluation (Radioligand Binding Assay)

This protocol determines the binding affinity (Ki) of an azetidine-containing compound for a specific G-protein coupled receptor.

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line overexpressing the target GPCR.

-

Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a known concentration of a radiolabeled ligand that binds to the target GPCR, and varying concentrations of the unlabeled azetidine compound.

-

To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand.

-

Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

-

Filtration and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the azetidine compound.

-

Plot the specific binding as a function of the compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Conclusion and Future Perspectives

The azetidine scaffold has firmly established itself as a valuable and versatile motif in modern drug discovery.[1] Its unique structural and physicochemical properties have enabled the development of a wide range of biologically active compounds with therapeutic potential in oncology, infectious diseases, and neurology. The continued exploration of novel synthetic methodologies will undoubtedly expand the accessible chemical space of azetidine derivatives, providing new opportunities for lead optimization and the development of next-generation therapeutics. As our understanding of the intricate roles of azetidine-containing compounds in modulating biological pathways deepens, so too will their impact on addressing unmet medical needs.

References

- Frigola, J., Parés, J., Corbera, J., Vañó, D., Mercè, R., Torrens, A., ... & Valentí, E. (1993). 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. Journal of medicinal chemistry, 36(7), 801-10.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.

- 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. (1995). PubMed.

- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (n.d.). Benchchem.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).

- 3-(Phenoxymethyl)azetidine: A Versatile Building Block for Central Nervous System Drug Discovery. (n.d.). Benchchem.

- Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. (n.d.). PMC.

- Antimicrobial potential of various substituted azetidine deriv

- Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. (2014).

- Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2)

- Synthesis, Antimicrobial and Anticancer Evaluation of 2-Azetidinones Clubbed with Quinazolinone | Request PDF. (n.d.).

- SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL AND ANTICANCER EVALUATION 2-AZETIDINONE DERIVATIVES CLUBBED WITH THIAZOLE. (2022).

- Design, Synthesis, and Molecular Docking Studies of 2‐Azetidinone‐Based Combretastatin A‐4 Analogues with Anticancer Activity. (2025).

- Efficacy of Azetidine-Based Compounds in Cancer Cell Lines: A Compar

- Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents | Request PDF. (n.d.).

- (PDF) New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. (2025).

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.

- Azetidines of pharmacological interest. (2021). PubMed.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020).

- Graphviz tutorial. (2021). YouTube.

- Azetidine analogs synthesis and characterization for antimicrobial activity. (2024).

- Benchmarking Azetidine, 1-[(4-fluorophenyl)

- 6-azacytidine--compound with wide spectrum of antiviral activity. (2001). PubMed.

- GPCR-radioligand binding assays. (2016). PubMed.

- 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. (1995). PubMed.

- Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). (n.d.). PubMed.

- Understanding Aze Medications: The Role of Azetidine Derivatives. (2025).

- A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. (n.d.). Revvity.

- Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Re- lease Functionalization of 1-Azabicyclobutanes. (n.d.). ChemRxiv.

- GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc.

- Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids